molecular formula C24H30N2O4 B268979 N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Número de catálogo B268979
Peso molecular: 410.5 g/mol
Clave InChI: QHJKUEZPSVBAHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide is a synthetic compound that belongs to the family of amides. It is commonly referred to as MBX-2982, and it has been studied for its potential use in the treatment of diabetes and obesity. The compound is known to interact with the G-protein coupled receptor GPR119, which is involved in glucose homeostasis and energy metabolism.

Mecanismo De Acción

MBX-2982 is a selective agonist of GPR119, which is expressed in pancreatic beta cells, intestinal enteroendocrine cells, and adipose tissue. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. In addition, GPR119 activation leads to the release of peptide YY (PYY) and glucagon-like peptide-2 (GLP-2), which reduce food intake and improve gut health.
Biochemical and Physiological Effects:
MBX-2982 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. The compound has also been shown to reduce food intake and body weight in animal models of obesity. In addition, MBX-2982 has been shown to improve gut health by increasing the release of PYY and GLP-2, which promote intestinal growth and reduce inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MBX-2982 is a potent and selective agonist of GPR119, which makes it a valuable tool for studying the role of GPR119 in glucose homeostasis and energy metabolism. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, MBX-2982 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on MBX-2982. One area of interest is the potential use of the compound in the treatment of diabetes and obesity. Preclinical studies have shown promising results, but further studies are needed to determine whether MBX-2982 is safe and effective in humans. Another area of interest is the role of GPR119 in other physiological processes, such as inflammation and cardiovascular function. Finally, there is a need for the development of more potent and selective GPR119 agonists, which could lead to the development of new therapies for diabetes and obesity.

Métodos De Síntesis

The synthesis of MBX-2982 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-(4-methoxybenzyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form N-(4-methoxybenzyl)cyclohexane-1,4-dicarboximide. Finally, the compound is deprotected using hydrogenation to yield N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide.

Aplicaciones Científicas De Investigación

MBX-2982 has been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to activate GPR119, which is involved in the regulation of glucose homeostasis and energy metabolism. Activation of GPR119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. In addition, MBX-2982 has been shown to reduce food intake and body weight in animal models of obesity.

Propiedades

Nombre del producto

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Fórmula molecular

C24H30N2O4

Peso molecular

410.5 g/mol

Nombre IUPAC

1-N,4-N-bis[(4-methoxyphenyl)methyl]cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O4/c1-29-21-11-3-17(4-12-21)15-25-23(27)19-7-9-20(10-8-19)24(28)26-16-18-5-13-22(30-2)14-6-18/h3-6,11-14,19-20H,7-10,15-16H2,1-2H3,(H,25,27)(H,26,28)

Clave InChI

QHJKUEZPSVBAHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

SMILES canónico

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.